4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, a pyridine ring, and a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps, including:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl halides in the presence of a base.
Formation of the Piperazine Ring: This step may involve the reaction of ethylenediamine with appropriate dihalides.
Methoxylation: The methoxy group can be introduced using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the pyrimidine and pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. Its heterocyclic rings can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
The compound may have potential therapeutic applications, particularly as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor activity in biological systems.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
- 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
The unique combination of the cyclopropyl, methoxy, pyrimidine, pyridine, and piperazine rings in 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one sets it apart from similar compounds. This structure may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
InChI |
InChI=1S/C18H21N5O2/c1-12-9-15(21-18(20-12)13-3-4-13)22-7-8-23(17(24)11-22)14-5-6-19-16(10-14)25-2/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3 |
InChI Key |
UDOILGUCSVKRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Origin of Product |
United States |
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